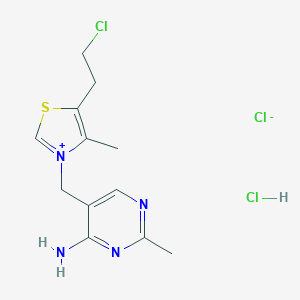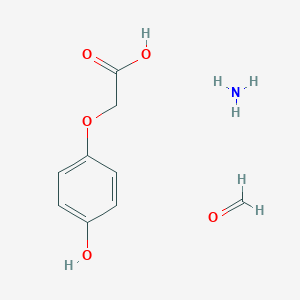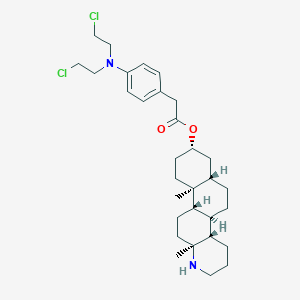
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C17H18N4 . It has a molecular weight of 278.35 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 . The Canonical SMILES for this compound is CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N . These strings provide a detailed description of the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 278.35 g/mol . It has an XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 278.153146591 g/mol . The topological polar surface area of the compound is 43.2 Ų . The compound has a heavy atom count of 21 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
This compound and its related derivatives have been synthesized through different methods, including nucleophilic substitution reactions and reactions with various reagents to produce a wide range of heterocyclic compounds. These processes often aim to explore the chemical properties and reactivity of the core structure of the compound . For example, Mishriky and Moustafa (2013) described the synthesis of a related derivative through a nucleophilic substitution reaction, providing insights into the compound's chemical behavior and potential for further functionalization (Mishriky & Moustafa, 2013).
Potential Biological Activities
Some studies have focused on the potential biological activities of derivatives of "2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile", exploring their possible use in medical research. These investigations include the synthesis of compounds for testing as inhibitors of specific enzymes, as well as for their antimicrobial and anticancer properties. For instance, research on the synthesis and characterization of analogs has suggested avenues for the development of new therapeutic agents, highlighting the compound's relevance in drug discovery efforts (Karczmarzyk & Malinka, 2008).
Analytical and Spectroscopic Studies
Analytical and spectroscopic techniques have been employed to characterize the structural and physical properties of "this compound" derivatives. These studies provide valuable information on the molecular structure, stability, and reactivity of these compounds. For example, Tranfić et al. (2011) conducted X-ray and spectroscopic analysis of a pyridine derivative, which helps in understanding the compound's physical and chemical characteristics (Tranfić et al., 2011).
Industrial Applications and By-Products
Investigations into the industrial synthesis of "this compound" have also been conducted, focusing on the optimization of production processes and the identification of by-products. These studies are crucial for developing efficient and environmentally friendly manufacturing methods for these compounds. Lamazzi et al. (2009) described the microwave-induced synthesis of the compound and identified unexpected by-products, offering insights into the challenges and opportunities in its industrial production (Lamazzi et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHYBBSQWQGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432063 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-88-0 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)




![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)




